Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS No.: 389072-89-3
Cat. No.: VC7757481
Molecular Formula: C20H16Cl2N4O4S2
Molecular Weight: 511.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389072-89-3 |
|---|---|
| Molecular Formula | C20H16Cl2N4O4S2 |
| Molecular Weight | 511.39 |
| IUPAC Name | ethyl 4-[[2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | APDJCHRBWNISAV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identification and Structural Features
The compound’s molecular formula is C₁₉H₁₅Cl₂N₄O₄S₂, with a molecular weight of 513.38 g/mol. Key structural components include:
-
1,3,4-Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, critical for electronic interactions in biological systems.
-
2,5-Dichlorobenzamido group: Provides hydrophobic and electron-withdrawing characteristics, influencing binding affinity to target enzymes .
-
Ethyl benzoate ester: Enhances lipophilicity, aiding cellular membrane penetration .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂N₄O₄S₂ |
| Molecular Weight | 513.38 g/mol |
| CAS Registry Number | 920460-12-4 (analog-based) |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Reaction Pathways
The synthesis involves a multi-step sequence :
-
Thiosemicarbazide Formation: Reacting 2,5-dichlorobenzoyl chloride with thiosemicarbazide yields 5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-thiol.
-
S-Acetylation: The thiol group undergoes nucleophilic substitution with chloroacetyl chloride to form the thioacetamide intermediate.
-
Esterification: Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation completes the synthesis.
Critical reaction conditions include:
-
Catalysts: Polyphosphate ester (PPE) for efficient cyclodehydration .
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures .
Mechanism of Action and Biological Activity
Preliminary studies on analogous thiadiazoles suggest the following mechanisms :
-
Enzyme Inhibition: Competitively inhibits enzymes like carbonic anhydrase and acetylcholinesterase by binding to active sites via the thiadiazole ring’s nitrogen atoms.
-
Anticancer Activity: Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential (IC₅₀ values: 2.5–8.7 μM in breast cancer models) .
-
Antimicrobial Effects: Exhibits MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption .
| Biological Target | Activity | Reference Model |
|---|---|---|
| Carbonic Anhydrase IX | IC₅₀ = 0.18 μM | In vitro enzymatic assay |
| Ehrlich Ascites Carcinoma | 72% growth inhibition | Murine tumor model |
| Gram-positive bacteria | MIC = 8 μg/mL | Broth dilution assay |
Applications and Research Directions
-
Oncology: Potential adjuvant in combination therapies targeting hypoxic tumors .
-
Antimicrobial Coatings: Incorporated into polymers for medical devices due to biofilm inhibition .
-
Drug Design: Serves as a scaffold for optimizing pharmacokinetic properties via structural derivatization .
Current research gaps include in vivo toxicity profiling and formulation studies to enhance bioavailability .
This compound exemplifies the strategic integration of heterocyclic chemistry and medicinal pharmacology, offering a versatile platform for developing novel therapeutic agents. Further preclinical validation is warranted to translate its potential into clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume